4-bromo-N-cyclohexyl-3-nitrobenzamide
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Overview
Description
4-Bromo-N-cyclohexyl-3-nitrobenzamide is a chemical compound characterized by its bromine, nitro, and cyclohexyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclohexyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-bromobenzamide to introduce the nitro group at the 3-position. This is followed by the cyclohexylation of the nitro compound to attach the cyclohexyl group at the nitrogen atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-cyclohexyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, amides.
Substitution Products: Hydroxy derivatives, alkylated compounds.
Scientific Research Applications
4-Bromo-N-cyclohexyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-cyclohexyl-3-nitrobenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4-Bromo-N-cyclohexyl-3-nitrobenzamide is unique due to its specific combination of functional groups. Similar compounds include:
4-Bromo-N-cyclohexyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
4-Bromo-N-cyclohexyl-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLMKAHJFNUPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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